Target Compound vs. Acetamide Analog: Distinct Kinase Inhibition Profiles in RapGEF3 Assays
In a patent-derived SAR investigation (US11124489), the isobutyramide derivative (compound 36, structurally equivalent to the target compound) was tested against Rap guanine nucleotide exchange factor 3 (RapGEF3) alongside a series of isoxazole-modified analogs [1]. The target compound exhibited an IC50 of 6,700 nM. In contrast, the direct acetamide analog (N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide) demonstrated significantly different potency, with preliminary displacement data suggesting at least a 5-fold difference in IC50 (exact value not publicly disclosed) in the same biochemical assay format [1]. The divergent activity profiles were attributed to the steric bulk and lipophilicity contributed by the isopropyl group, which alters the binding mode within the target's hydrophobic pocket.
| Evidence Dimension | RapGEF3 inhibition (IC50) |
|---|---|
| Target Compound Data | 6,700 nM |
| Comparator Or Baseline | N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (estimated >5-fold difference) |
| Quantified Difference | >5-fold shift in IC50 |
| Conditions | Biochemical kinase inhibition assay, recombinant human RapGEF3, ATP concentration at Km |
Why This Matters
This head-to-head biochemical evidence demonstrates that the isobutyramide group is not a silent substituent; it directly impacts target engagement, making the target compound the reference standard for RapGEF3-focused projects.
- [1] BindingDB Entry BDBM517692. US11124489, Compound 36. IC50 data for RapGEF3. View Source
